1,3-Dimethyl-2-cyclopentene-1-carboxamide
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Overview
Description
1,3-Dimethyl-2-cyclopentene-1-carboxamide is an organic compound with the molecular formula C8H13NO. It is a rare and unique chemical that is primarily used in early discovery research . The compound features a cyclopentene ring substituted with two methyl groups and a carboxamide group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-cyclopentene-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-2-cyclopentene with a suitable amide-forming reagent. The reaction conditions often require a catalyst and a solvent to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-cyclopentene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl groups and the cyclopentene ring can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1,3-Dimethyl-2-cyclopentene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Although not widely used industrially, it can serve as a precursor for specialized chemical products.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-2-cyclopentene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentene ring and methyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcyclopentane: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
2-Cyclopentene-1-carboxamide: Similar structure but without the methyl groups, affecting its chemical properties and reactivity.
1,3-Dimethyl-2-cyclopentene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different chemical behavior.
Uniqueness
1,3-Dimethyl-2-cyclopentene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1,3-dimethylcyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-6-3-4-8(2,5-6)7(9)10/h5H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
JDUDTFDYQYMFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC1)(C)C(=O)N |
Origin of Product |
United States |
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